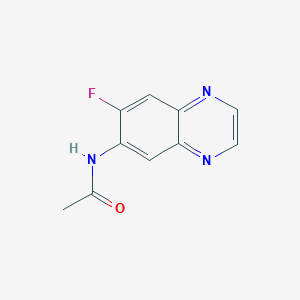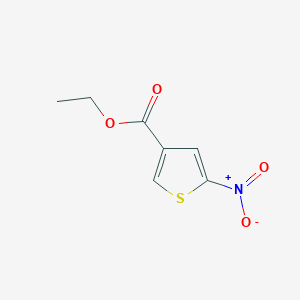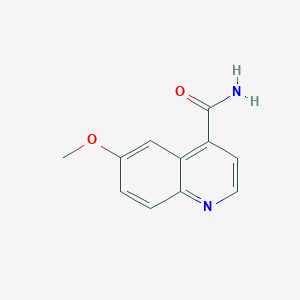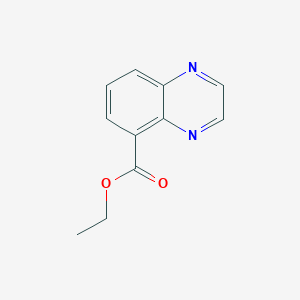
(R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This specific compound is characterized by the presence of two methoxy groups at the 6 and 7 positions, a methyl group at the 1 position, and a tetrahydroisoquinoline core. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone.
Reductive Amination: The key step involves the reductive amination of 6,7-dimethoxy-1-tetralone with a suitable amine, followed by reduction to form the tetrahydroisoquinoline core.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further reduce the tetrahydroisoquinoline core to form fully saturated isoquinoline derivatives.
Substitution: The methoxy groups at the 6 and 7 positions can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: ®-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: This compound is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry:
Chemical Manufacturing: Used as a building block in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ®-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to altered biological activity.
Comparison with Similar Compounds
(S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the ®-compound, with similar chemical properties but different biological activity.
6,7-Dimethoxy-1-methylisoquinoline: Lacks the tetrahydro core, resulting in different reactivity and applications.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, leading to different chemical behavior and biological activity.
Uniqueness: ®-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific chiral configuration and the presence of methoxy groups, which contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(1R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3/t8-/m1/s1 |
InChI Key |
HMYJLVDKPJHJCF-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1)OC)OC |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11898494.png)
![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)




![Thiazolo[5,4-f]isoquinolin-2-amine](/img/structure/B11898526.png)



![1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11898563.png)
![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)

